molecular formula C14H12FN3O2 B1445625 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid CAS No. 1395492-92-8

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid

Cat. No. B1445625
M. Wt: 273.26 g/mol
InChI Key: UMORPOGOIAMBJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various methods, including cyclization reactions, condensations, and functional group modifications. Notably, chlorination of precursor compounds (such as 1,7-dihydropyrido[5,4-d]pyrimidine-2,4,8(3H)-trione) has been employed to access the desired product .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid reveals its unique arrangement of atoms, bond angles, and hybridization states. The fluorine-substituted phenyl ring contributes to its overall shape and reactivity. Detailed spectroscopic techniques, such as 1H-NMR and 13C-NMR, can provide insights into its proton and carbon environments .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Research

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), a closely related compound, have been pivotal in cancer treatment, utilized for treating over 2 million cancer patients annually. Research in this area focuses on the synthesis of 5-FU, including the incorporation of radioactive and stable isotopes to study metabolism and biodistribution. These insights are crucial for developing more precise cancer therapies in the era of personalized medicine (Gmeiner, 2020).

Synthesis and Application of Pyranopyrimidine Scaffolds

The pyranopyrimidine core is essential for the pharmaceutical industry due to its synthetic versatility and bioavailability. Research has shown that 5H-pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, are applicable in diverse synthetic pathways. These studies emphasize the role of hybrid catalysts in synthesizing these scaffolds, highlighting their importance in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials from Pyrimidine Derivatives

Quinazolines and pyrimidines are known for their significant biological activities and have recently been investigated for their applications in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has been of great value for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. This research underscores the versatility of pyrimidine derivatives in both biological and material science applications (Lipunova et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-1-9(2-4-11)13-16-7-10-8-18(14(19)20)6-5-12(10)17-13/h1-4,7H,5-6,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMORPOGOIAMBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856739
Record name 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid

CAS RN

1395492-92-8
Record name 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
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2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
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2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
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2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
Reactant of Route 5
2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
Reactant of Route 6
2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid

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